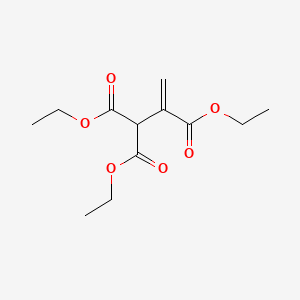
12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene is an organic compound with the molecular formula C16H26 It is a derivative of cyclododecene, featuring a methyl group and a propynyl group attached to the cyclododecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene typically involves the alkylation of cyclododecene. One common method is the reaction of cyclododecene with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene under phase-transfer catalysis conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new substituted cyclododecene derivatives.
Scientific Research Applications
12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate
- 4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
- 1-(prop-1-en-2-yl)cyclohex-1-ene
Uniqueness
12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene is unique due to its cyclododecane ring structure combined with the propynyl and methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
65691-81-8 |
|---|---|
Molecular Formula |
C16H26 |
Molecular Weight |
218.38 g/mol |
IUPAC Name |
12-methyl-1-prop-1-ynylcyclododecene |
InChI |
InChI=1S/C16H26/c1-3-12-16-14-11-9-7-5-4-6-8-10-13-15(16)2/h14-15H,4-11,13H2,1-2H3 |
InChI Key |
HDCCTSQBPYJPPR-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CCCCCCCCCCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


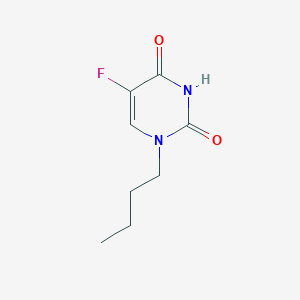
![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)
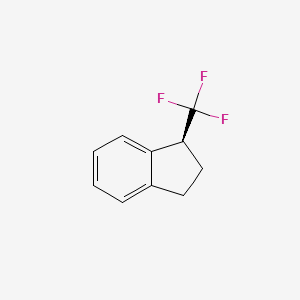
![Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate](/img/structure/B14470421.png)

![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)]]bis-](/img/structure/B14470447.png)
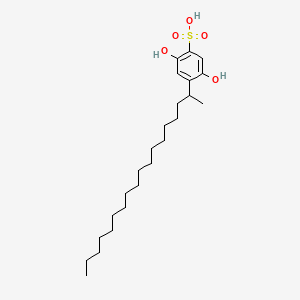

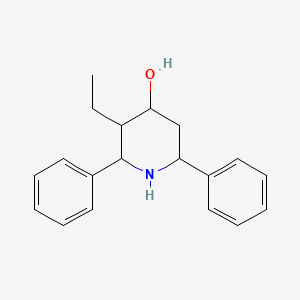
![2,2'-[Methylenebis(oxy)]bis(4-nitroaniline)](/img/structure/B14470476.png)
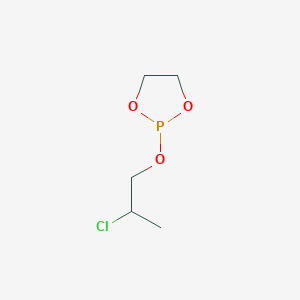

oxo-lambda~5~-phosphane](/img/structure/B14470487.png)
